Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate
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Overview
Description
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is a chemical compound with the molecular formula C8H15F3N2O2 and a molecular weight of 228.21 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3,3,3-trifluoropropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(3-bromopropyl)carbamate: This compound has a bromopropyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Tert-butyl N-(2-hydroxyethyl)carbamate: This compound contains a hydroxyethyl group, making it more hydrophilic and suitable for different chemical transformations.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULJFUHYDUYEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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